molecular formula C8H9NOS B2594649 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile CAS No. 906075-48-7

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile

Cat. No.: B2594649
CAS No.: 906075-48-7
M. Wt: 167.23
InChI Key: VLGGRPUWGPUWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is an organic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol . It features a hydroxyl group, a thiophene ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile has several applications in scientific research:

Safety and Hazards

The safety information for 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile typically involves the reaction of thiophene-2-carbaldehyde with malononitrile in the presence of a base, followed by hydrolysis . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Oxo-2-(thiophen-2-ylmethyl)propanenitrile

    Reduction: 3-Hydroxy-2-(thiophen-2-ylmethyl)propanamine

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is not well-characterized. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methylpropanenitrile
  • 2-(Thiophen-2-ylmethyl)propanenitrile
  • 3-Hydroxy-2-(furan-2-ylmethyl)propanenitrile

Uniqueness

3-Hydroxy-2-(thiophen-2-ylmethyl)propanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with different aromatic rings. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

2-(hydroxymethyl)-3-thiophen-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGGRPUWGPUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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